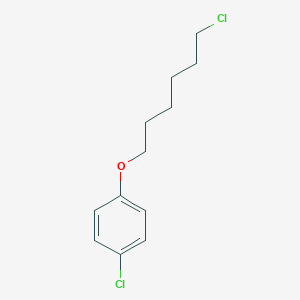

6-(4-Chlorophenoxy) Hexylchloride

描述

Significance of Aryl Ether and Halogenated Hydrocarbon Scaffolds in Organic Synthesis

Aryl ether linkages are prevalent in many natural products and pharmaceuticals. The synthesis of these ethers, historically achieved through methods like the Ullmann condensation, involves the copper-promoted coupling of an aryl halide with an alcohol or phenol. wikipedia.orgsynarchive.comorganic-chemistry.org Modern variations of this, along with the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide, remain cornerstone reactions in organic chemistry. nih.govacs.orgmasterorganicchemistry.commiracosta.edu The Williamson ether synthesis, in particular, is a versatile and long-standing method for preparing a wide variety of ethers via an SN2 mechanism. masterorganicchemistry.comyoutube.com These synthetic strategies allow for the construction of complex molecular architectures.

Similarly, halogenated hydrocarbons, or haloalkanes, are highly valuable in synthetic organic chemistry. libretexts.org The carbon-halogen bond is a key functional group that can participate in numerous transformations, most notably nucleophilic substitution reactions. libretexts.org This reactivity makes haloalkanes essential building blocks, enabling the introduction of various functional groups into a molecule. libretexts.org In medicinal chemistry, the incorporation of halogens into drug candidates is a common strategy to enhance properties such as lipophilicity, membrane permeability, and metabolic stability. nih.gov For instance, chlorinated compounds are found in a significant number of pharmaceuticals, including antibiotics and anticancer agents. nih.govontosight.ai

Contemporary Research Landscape of Bifunctional Organic Molecules

Bifunctional molecules are compounds that possess two distinct functional groups within a single molecular entity. nih.gov This dual functionality allows them to engage in multiple chemical interactions, making them powerful tools in various scientific domains, from polymer chemistry to drug discovery. mdpi.com In medicinal chemistry, the concept of bifunctional molecules has led to innovative therapeutic strategies. nih.govresearchgate.net For example, "drug hybrids" are designed to interact with multiple biological targets, potentially offering synergistic effects and overcoming drug resistance. nih.govbldpharm.com

A prominent application of bifunctional molecules is in the development of Proteolysis Targeting Chimeras (PROTACs). These molecules typically consist of two active domains—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. bldpharm.comgoogle.com This induced proximity leads to the ubiquitination and subsequent degradation of the target protein. The linker itself is a critical component, influencing the molecule's solubility, membrane permeability, and the geometry of the ternary complex it forms. nih.govbldpharm.com The design and synthesis of novel bifunctional linkers are therefore a vibrant area of research, aiming to create more effective and specific therapeutic agents. nih.govacs.orgresearchgate.net

Positioning of 6-(4-Chlorophenoxy) Hexylchloride within Current Chemical Research Paradigms

6-(4-Chlorophenoxy) Hexylchloride is a chemical compound that embodies the principles of both halogenated hydrocarbons and aryl ethers, and functions as a bifunctional molecule. Its structure features a 4-chlorophenoxy group (an aryl ether) and a hexyl chloride moiety (a haloalkane), connected to form a single molecule. This unique combination of functional groups positions it as a valuable intermediate in organic synthesis.

The presence of the terminal chloride on the hexyl chain provides a reactive site for nucleophilic substitution, allowing for the attachment of various other chemical entities. The chlorophenoxy group, on the other hand, can influence the molecule's interaction with biological systems and provides a stable scaffold.

From a research perspective, 6-(4-Chlorophenoxy) Hexylchloride serves as a building block for the synthesis of more complex molecules. It can be used as a linker in the creation of novel compounds for investigation in medicinal chemistry and materials science. For instance, derivatives containing the 4-chlorophenoxy motif have been explored for their potential biological activities. ontosight.aizcpc.netepa.govwho.int Therefore, 6-(4-Chlorophenoxy) Hexylchloride is a prime example of a bifunctional reagent that facilitates the assembly of complex molecular architectures for advanced chemical research. nih.gov

Physicochemical Properties of 6-(4-Chlorophenoxy) Hexylchloride

| Property | Value |

| Molecular Formula | C₁₂H₁₆Cl₂O |

| Molecular Weight | 247.16 g/mol |

| CAS Number | 467235-25-2 |

| Appearance | Not specified in results |

| Structure | A 4-chlorophenyl group linked via an ether bond to a hexyl chloride chain. |

Data sourced from reference

Structure

3D Structure

属性

IUPAC Name |

1-chloro-4-(6-chlorohexoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Cl2O/c13-9-3-1-2-4-10-15-12-7-5-11(14)6-8-12/h5-8H,1-4,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOKFDHMRBNFHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCCCCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400846 | |

| Record name | 6-(4-Chlorophenoxy) Hexylchloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467235-25-2 | |

| Record name | 6-(4-Chlorophenoxy) Hexylchloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 4 Chlorophenoxy Hexylchloride

Retrosynthetic Analysis and Strategic Disconnections for the 6-(4-Chlorophenoxy) Hexylchloride Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. google.comacsgcipr.org For 6-(4-chlorophenoxy) hexylchloride, two primary strategic disconnections can be identified, leading to viable synthetic routes.

The first and most logical disconnection is at the aryl ether C-O bond. This bond can be formed through several phenoxylation strategies. This disconnection leads to two key synthons: a 4-chlorophenoxide nucleophile and a 6-chlorohexyl electrophile. The corresponding synthetic equivalents would be 4-chlorophenol (B41353) and a 1,6-dihalohexane, such as 1,6-dichlorohexane (B1210651) or 1-bromo-6-chlorohexane.

A second strategic disconnection can be made at the C-Cl bond of the hexyl chain. This approach considers the terminal chloride as a functional group that can be installed later in the synthesis. This disconnection points to a precursor molecule, 6-(4-chlorophenoxy)hexan-1-ol. This intermediate could then be synthesized via the etherification strategy mentioned previously, using 4-chlorophenol and a 6-halo-1-hexanol.

Exploration of Novel Phenoxylation Reactions for Aryl Ether Formation

The formation of the aryl ether bond is a critical step in the synthesis of 6-(4-chlorophenoxy) hexylchloride. Modern organic synthesis offers several powerful methods for this transformation, moving beyond the classical Williamson ether synthesis which often requires harsh conditions. byjus.commasterorganicchemistry.com

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. vaia.comresearchgate.net For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgupenn.edu In the case of synthesizing 6-(4-chlorophenoxy) hexylchloride, a direct SNAr reaction on 1,4-dichlorobenzene (B42874) with a hexanol-derived alkoxide would be challenging due to the lack of strong activation.

However, recent advancements have shown that SNAr can be facilitated on halophenols. osti.govnih.gov These methods often involve the generation of a phenoxyl radical, which acts as a powerful electron-withdrawing group, thereby activating the ring for nucleophilic attack. osti.gov While these methods are promising, their application to the specific synthesis of 6-(4-chlorophenoxy) hexylchloride would require careful optimization of reaction conditions to favor the desired etherification over potential side reactions.

A more traditional SNAr approach would involve reacting 4-nitrophenol (B140041) (which is activated towards nucleophilic attack) with a 1,6-dihalohexane, followed by reduction of the nitro group and subsequent diazotization and Sandmeyer reaction to install the chloro group. However, this multi-step process is less atom-economical.

Transition metal-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for the formation of C-O bonds, largely overcoming the limitations of classical methods. pbworks.com

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol. wikipedia.orgbyjus.com Traditional Ullmann reactions required high temperatures and stoichiometric amounts of copper. nih.gov However, modern protocols often utilize soluble copper catalysts with various ligands, allowing for milder reaction conditions. organic-chemistry.orgmdpi.com For the synthesis of 6-(4-chlorophenoxy) hexylchloride, this would involve the coupling of 4-chlorophenol with a 1,6-dihalohexane in the presence of a copper catalyst and a base.

Buchwald-Hartwig Etherification: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of aryl ethers. wikipedia.orgorganic-chemistry.org These reactions are known for their high functional group tolerance and generally proceed under milder conditions than the Ullmann condensation. acsgcipr.orglibretexts.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the alcohol and reductive elimination to form the ether. libretexts.org A variety of phosphine-based ligands have been developed to facilitate this transformation. researchgate.net

Table 1: Comparison of Transition Metal-Catalyzed Etherification Methods

| Method | Catalyst System | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Ullmann Condensation | CuI, Cu2O, or copper nanoparticles with ligands (e.g., phenanthroline, L-proline) | High temperatures (100-200 °C), polar solvents (e.g., DMF, NMP), base (e.g., K2CO3, Cs2CO3) | Lower cost of copper catalyst. | Often requires harsh conditions, substrate scope can be limited. wikipedia.orgnih.gov |

| Buchwald-Hartwig Etherification | Pd(OAc)2 or Pd2(dba)3 with phosphine (B1218219) ligands (e.g., XPhos, SPhos, BrettPhos) | Milder temperatures (80-120 °C), non-polar solvents (e.g., toluene, dioxane), strong base (e.g., NaOtBu, K3PO4) | High functional group tolerance, milder conditions, broad substrate scope. wikipedia.orgorganic-chemistry.org | Higher cost of palladium and ligands. acsgcipr.org |

Targeted Halogenation Techniques for Terminal Hexyl Chloride Formation

The final step in one of the proposed retrosynthetic pathways is the conversion of the terminal hydroxyl group of 6-(4-chlorophenoxy)hexan-1-ol to a chloride. This transformation requires a selective chlorination method that does not affect the other functional groups in the molecule.

Several reagents are available for the selective chlorination of primary alcohols.

Thionyl Chloride (SOCl2): Thionyl chloride is a common and effective reagent for converting primary alcohols to alkyl chlorides. researchgate.netscispace.comresearchgate.net The reaction is often performed in the presence of a base like pyridine (B92270) to neutralize the HCl gas produced. The byproducts, SO2 and HCl, are gases, which simplifies purification.

Appel Reaction: The Appel reaction utilizes a combination of a triaryl- or trialkylphosphine (typically triphenylphosphine) and a carbon tetrahalide (carbon tetrachloride for chlorination) to convert an alcohol to the corresponding alkyl halide. wikipedia.orgorganic-chemistry.org This reaction generally proceeds under mild conditions and with inversion of stereochemistry at a chiral center. organic-chemistry.org Catalytic versions of the Appel reaction have been developed to improve its atom economy and reduce waste. rsc.orgresearchgate.netthieme-connect.de

Table 2: Reagents for Selective Chlorination of Alcohols

| Reagent/Method | Typical Conditions | Byproducts | Key Features |

|---|---|---|---|

| Thionyl Chloride (SOCl2) | Neat or in a solvent (e.g., CH2Cl2), often with a base (e.g., pyridine) | SO2(g), HCl(g) | Gaseous byproducts simplify workup. Can be highly reactive. researchgate.netscispace.com |

| Appel Reaction (PPh3/CCl4) | Aprotic solvent (e.g., CH2Cl2, CH3CN) at or below room temperature | Triphenylphosphine oxide, Chloroform | Mild conditions, good for sensitive substrates. wikipedia.orgorganic-chemistry.org |

Free-radical halogenation of an alkane chain offers a direct C-H functionalization approach. vaia.compearson.comchegg.comchegg.com This method involves the reaction of an alkane with a halogen (e.g., Cl2) in the presence of UV light or a radical initiator. The reaction proceeds via a radical chain mechanism. However, this method often suffers from a lack of selectivity, leading to a mixture of regioisomers. upenn.edu In the case of a hexyl chain, chlorination can occur at any of the carbon atoms, with a preference for secondary positions over the primary terminal position. This makes it a less desirable method for the selective synthesis of 6-(4-chlorophenoxy) hexylchloride.

Stereoselective Synthesis of Chiral Analogues of 6-(4-Chlorophenoxy) Hexylchloride

The synthesis of specific, single-enantiomer chiral analogues of 6-(4-Chlorophenoxy) Hexylchloride is of significant interest for applications where stereochemistry is crucial. This requires the introduction of one or more stereocenters into the hexyl chain. Methodologies to achieve this can be broadly categorized into two main strategies: the use of chiral building blocks from the "chiral pool" and the application of asymmetric catalysis.

One viable strategy involves starting with a commercially available chiral precursor. For instance, a chiral diol such as (R)- or (S)-1,2-hexanediol can be used. These diols can be selectively functionalized. The primary hydroxyl group can be selectively chlorinated, followed by etherification of the secondary hydroxyl group with 4-chlorophenol under Williamson ether synthesis conditions. Alternatively, the secondary hydroxyl can first be etherified, followed by chlorination of the primary hydroxyl group. This approach leverages the pre-existing chirality to build the desired analogue. enamine.netbuchler-gmbh.com

Another powerful approach is the use of asymmetric catalysis to create the chiral center. york.ac.uknih.gov For example, a prochiral ketone, such as 1-chloro-6-(4-chlorophenoxy)hexan-2-one, could be subjected to asymmetric hydrogenation using a chiral catalyst (e.g., a Noyori-type ruthenium catalyst) to produce the corresponding chiral secondary alcohol with high enantioselectivity. nih.gov Similarly, asymmetric allylic substitution reactions can be employed to form chiral ethers. researchgate.net For instance, a suitably substituted allylic carbonate could react with 4-chlorophenol in the presence of a chiral nucleophilic amine catalyst to generate a chiral aryl allyl ether, which could then be further elaborated to the final product. researchgate.net

The table below outlines a comparison of these two primary strategies for synthesizing a chiral analogue, specifically (R)-1-chloro-6-(4-chlorophenoxy)hexan-2-ol.

| Strategy | Starting Materials | Key Steps | Advantages | Disadvantages |

| Chiral Pool Synthesis | (R)-1,2-Hexanediol, 4-Chlorophenol, Chlorinating agent | 1. Selective protection of one hydroxyl group. 2. Etherification of the other hydroxyl group. 3. Deprotection. 4. Chlorination. | High enantiopurity based on starting material; well-established reactions. | Can involve multiple protection/deprotection steps, potentially lowering overall yield. |

| Asymmetric Catalysis | 1-Chloro-6-(4-chlorophenoxy)hexan-2-one, H2 | Asymmetric hydrogenation using a chiral catalyst (e.g., Ru-BINAP). | Fewer steps; high enantioselectivity achievable; catalytic use of chiral source. | Requires synthesis of specific prochiral substrate; catalyst can be expensive. |

This table is generated based on established principles of stereoselective synthesis and is for illustrative purposes.

Green Chemistry Principles in the Synthesis of 6-(4-Chlorophenoxy) Hexylchloride

The integration of green chemistry principles into the synthesis of 6-(4-Chlorophenoxy) Hexylchloride focuses on reducing waste, minimizing energy consumption, and using less hazardous materials. jetir.org Key areas of improvement include the use of solvent-free reaction systems and the development of catalytic methodologies to enhance atom economy. researchgate.net

Solvent-Free Reaction Systems

Traditional Williamson ether synthesis often employs polar aprotic solvents like DMF or DMSO to facilitate the reaction. numberanalytics.com These solvents are effective but pose environmental and safety concerns. A significant advancement is the development of solvent-free reaction conditions, often in conjunction with phase-transfer catalysis (PTC) or microwave assistance. researchgate.netresearchgate.net

In a solvent-free approach for synthesizing 6-(4-Chlorophenoxy) Hexylchloride, 4-chlorophenol can be reacted with an excess of 1,6-dichlorohexane, which can also serve as the organic phase. The reaction can be carried out using a solid base such as potassium carbonate and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. jetir.orgcrdeepjournal.org The PTC facilitates the transfer of the phenoxide anion from the solid phase to the organic phase where it can react. mdma.chmdpi.com This solid-liquid phase-transfer catalysis (SL-PTC) approach eliminates the need for bulk organic solvents, simplifying workup and reducing waste. crdeepjournal.org

Microwave irradiation can be combined with solvent-free PTC to dramatically reduce reaction times from hours to minutes and often improve yields. wikipedia.orgrasayanjournal.co.inijnrd.org The direct and rapid heating of the reactants by microwaves leads to a significant acceleration of the reaction rate. at.uaugm.ac.id

The table below illustrates a comparison between a conventional and a solvent-free synthesis method.

| Feature | Conventional Williamson Synthesis | Solvent-Free PTC Synthesis |

| Solvent | Polar aprotic (e.g., DMF, DMSO) | None (or one reactant in excess) |

| Base | Strong bases (e.g., NaH) | Solid inorganic base (e.g., K2CO3) researchgate.net |

| Catalyst | None | Phase-Transfer Catalyst (e.g., TBAB) jetir.org |

| Energy Input | Conventional heating (hours) wikipedia.org | Microwave irradiation (minutes) ijnrd.org |

| Work-up | Solvent removal, aqueous extraction | Filtration, removal of excess reactant |

| Green Aspect | High solvent waste, hazardous reagents | Elimination of solvent, use of safer base acsgcipr.org |

This table compares generalized conventional methods with green chemistry alternatives for illustrative purposes.

Catalytic Methodologies for Enhanced Atom Economy

Catalytic alternatives, such as the Ullmann and Buchwald-Hartwig C-O cross-coupling reactions, offer improved atom economy by using catalytic amounts of a transition metal complex. colab.wswikipedia.orgorganic-chemistry.org In the context of synthesizing 6-(4-Chlorophenoxy) Hexylchloride, these methods would involve the direct coupling of 4-chlorophenol with 6-chloro-1-hexanol (B31631) using a copper (Ullmann) or palladium (Buchwald-Hartwig) catalyst. organic-chemistry.orgumich.edu These reactions typically use a mild base and can be more tolerant of various functional groups.

The key advantage is the avoidance of pre-forming the phenoxide with a stoichiometric amount of a strong base, which generates a salt byproduct that contributes to waste. Catalytic cycles regenerate the active catalyst, meaning only a small amount is needed. researchgate.net

The following table provides a simplified atom economy comparison for the ether formation step.

| Reaction | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |

| Williamson Synthesis | 4-Chlorophenoxide (from 4-Chlorophenol + NaOH), 1,6-Dichlorohexane | 6-(4-Chlorophenoxy) Hexylchloride | NaCl, H2O | ~93% (if phenoxide is pre-formed) |

| Catalytic Coupling (e.g., Ullmann) | 4-Chlorophenol, 6-Chloro-1-hexanol | 6-(4-Chlorophenoxy) Hexylchloride | H2O | ~95% |

Note: Atom economy is calculated as (Molecular Mass of Desired Product / Sum of Molecular Masses of all Reactants) x 100%. The calculation for Williamson assumes the reaction of sodium 4-chlorophenoxide with 1,6-dichlorohexane. The catalytic coupling assumes the reaction of 4-chlorophenol with 6-chloro-1-hexanol.

These catalytic methods represent a greener approach by minimizing stoichiometric waste and often proceeding under milder conditions than traditional high-temperature Ullmann condensations. mdpi.com

Chemical Reactivity and Mechanistic Studies of 6 4 Chlorophenoxy Hexylchloride

Investigation of Reaction Pathways Involving the Terminal Alkyl Chloride

The hexyl chloride portion of the molecule behaves as a typical primary alkyl halide. Its reactions are dominated by nucleophilic substitution and, to a lesser extent, elimination pathways.

Nucleophilic substitution involves the replacement of the chloride, a good leaving group, by a nucleophile. masterorganicchemistry.comorganic-chemistry.org The mechanism of this substitution is highly dependent on the reaction conditions.

For a primary alkyl halide such as the one present in 6-(4-Chlorophenoxy) Hexylchloride, the SN2 (Substitution, Nucleophilic, Bimolecular) mechanism is strongly favored over the SN1 (Substitution, Nucleophilic, Unimolecular) pathway. The SN2 reaction occurs in a single, concerted step where the incoming nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride) departs. ucsb.edu This mechanism is preferred because the formation of a primary carbocation, which would be required for an SN1 reaction, is energetically unfavorable. ucsb.edu

The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com Strong, unhindered nucleophiles and polar aprotic solvents (e.g., acetone, DMSO) facilitate this reaction.

Table 1: Predicted SN2 Reactions at the Hexyl Chloride Terminus

| Nucleophile (Nu⁻) | Reagent Example | Product |

|---|---|---|

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | 6-(4-Chlorophenoxy)hexan-1-ol |

| Cyanide | Sodium Cyanide (NaCN) | 7-(4-Chlorophenoxy)heptanenitrile |

| Azide (B81097) | Sodium Azide (NaN₃) | 1-(6-Azidohexyloxy)-4-chlorobenzene |

| Iodide | Sodium Iodide (NaI) | 1-Chloro-4-(6-iodohexoxy)benzene |

| Thiolate | Sodium Hydrosulfide (NaSH) | 6-(4-Chlorophenoxy)hexane-1-thiol |

Elimination reactions compete with nucleophilic substitution and result in the formation of an alkene. libretexts.org These reactions involve the removal of the chlorine atom and a hydrogen atom from an adjacent carbon.

The E2 (Elimination, Bimolecular) mechanism is the predominant elimination pathway for primary alkyl halides. This reaction is favored by the use of strong, sterically hindered bases, such as potassium tert-butoxide. youtube.com The base removes a proton from the carbon adjacent to the one bearing the chlorine, and in a concerted step, the C-H bond breaks, a pi bond forms, and the chloride leaving group departs. youtube.com High temperatures also tend to favor elimination over substitution.

The E1 (Elimination, Unimolecular) mechanism, which proceeds through a carbocation intermediate, is highly unlikely for this primary substrate for the same reasons that the SN1 reaction is disfavored.

Table 2: Competition Between SN2 and E2 Pathways

| Condition | Favored Pathway | Rationale |

|---|---|---|

| Strong, unhindered nucleophile (e.g., NaOH, NaCN) | SN2 | The nucleophile can easily access the electrophilic carbon. |

| Strong, hindered base (e.g., KOC(CH₃)₃) | E2 | Steric bulk prevents nucleophilic attack, favoring proton abstraction. |

| Weak base/weak nucleophile | Slow/No Reaction | Insufficiently reactive to initiate either pathway effectively. |

| Increased temperature | E2 | Elimination has a higher activation energy and is more favored by increased thermal energy (entropically favored). |

Reactivity of the Chlorophenoxy Moiety

The chlorophenoxy portion of the molecule is an aromatic ring, and its reactivity is characteristic of substituted benzenes. This includes reactions on the ring itself and at the aryl chloride position.

Electrophilic Aromatic Substitution (EAS) is the hallmark reaction of benzene and its derivatives. wikipedia.orgbyjus.com An electrophile replaces a hydrogen atom on the aromatic ring, preserving the aromatic system. byjus.com The regiochemical outcome of the reaction is dictated by the directing effects of the substituents already present on the ring.

In 6-(4-Chlorophenoxy) Hexylchloride, the ring has two substituents: a chloro group and an alkoxy group (-O-(CH₂)₆Cl).

Chloro Group: This is an ortho-, para-directing but deactivating group. It directs incoming electrophiles to the positions ortho and para to itself, but it withdraws electron density from the ring inductively, making the reaction slower than with benzene.

Alkoxy Group: This is an ortho-, para-directing and activating group. It strongly donates electron density to the ring through resonance, making the ring more nucleophilic and accelerating the reaction rate.

The powerful activating and directing effect of the alkoxy group dominates the deactivating effect of the chlorine. Therefore, electrophilic substitution will be directed to the positions ortho to the alkoxy group (positions 2 and 6). Position 4 is already occupied by the chlorine atom.

Table 3: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-Chloro-2-nitro-4-(6-chlorohexoxy)benzene |

| Halogenation | Br₂, FeBr₃ | 1-Chloro-2-bromo-4-(6-chlorohexoxy)benzene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(2-Chloro-5-(6-chlorohexoxy)phenyl)ethan-1-one |

| Sulfonation | Fuming H₂SO₄ | 2-Chloro-5-(6-chlorohexoxy)benzenesulfonic acid |

Aryl chlorides are generally less reactive in cross-coupling reactions than aryl bromides or iodides. However, significant advances in catalyst design, particularly the development of catalysts based on bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes, have made the coupling of aryl chlorides efficient. uwindsor.caresearchgate.net These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

The reaction proceeds via a catalytic cycle typically involving oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the product and regenerate the catalyst. wikipedia.org

Table 4: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Reagent Example | Product Type |

|---|---|---|---|

| Suzuki Coupling | Boronic Acid | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | Biphenyl derivative |

| Heck Coupling | Alkene | Styrene, Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Stilbene derivative |

| Sonogashira Coupling | Terminal Alkyne | Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N | Diphenylacetylene derivative |

| Buchwald-Hartwig Amination | Amine | Aniline, Pd₂(dba)₃, BINAP, NaOtBu | Diphenylamine derivative |

Nucleophilic Aromatic Substitution (SNAr) on an aryl halide is generally a difficult reaction. chemistrysteps.com Unlike SN2 reactions, a backside attack is impossible due to the geometry of the aromatic ring. libretexts.org The SNAr mechanism typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group (chloride). libretexts.orgwikipedia.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. chemistrysteps.comwikipedia.org

The chlorophenoxy moiety in 6-(4-Chlorophenoxy) Hexylchloride lacks any such activating groups. The ring is substituted with an electron-donating alkoxy group, which further deactivates the ring toward nucleophilic attack. Consequently, SNAr reactions at the aryl chloride position will not occur under standard laboratory conditions. Forcing conditions, such as very high temperatures and pressures, or the use of extremely strong bases (like sodium amide) to proceed through a benzyne intermediate, would be required to achieve substitution.

Intramolecular Cyclization and Rearrangement Pathways of 6-(4-Chlorophenoxy) Hexylchloride

The most probable intramolecular reaction for 6-(4-chlorophenoxy) hexylchloride is a cyclization to form a seven-membered heterocyclic ether, specifically 1-(4-chlorophenoxy)oxepane. This transformation would likely proceed via an intramolecular Williamson ether synthesis, a well-established method for forming ethers from an alkoxide and an alkyl halide. organicchemistrytutor.comwikipedia.orgmasterorganicchemistry.com In this case, the phenoxy group, while not a traditional alkoxide, can act as an internal nucleophile, attacking the electrophilic carbon atom bearing the chloride.

The reaction is facilitated by the flexible six-carbon chain, which allows the molecule to adopt a conformation that brings the reacting centers into proximity. The formation of a seven-membered ring is generally less favorable than five- or six-membered rings due to higher ring strain and less favorable entropic factors. libretexts.org However, in the absence of competing intermolecular reactions, this pathway remains a significant possibility.

Table 1: Plausible Intramolecular Cyclization Product of 6-(4-Chlorophenoxy) Hexylchloride

| Reactant | Reaction Type | Major Product |

| 6-(4-Chlorophenoxy) Hexylchloride | Intramolecular Williamson Ether Synthesis | 1-(4-Chlorophenoxy)oxepane |

It is important to note that rearrangement pathways for this specific molecule are less likely under typical nucleophilic substitution conditions. The primary alkyl chloride structure does not readily lend itself to carbocation formation and subsequent rearrangements, such as hydride or alkyl shifts.

Mechanistic Elucidation of Competitive Reaction Pathways

The intramolecular cyclization of 6-(4-chlorophenoxy) hexylchloride is expected to proceed through a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org This mechanism involves a backside attack on the carbon-chlorine bond by the oxygen atom of the phenoxy group. The reaction would occur in a single, concerted step, leading to the displacement of the chloride ion and the formation of the cyclic ether.

A key mechanistic consideration is the potential for neighboring group participation (NGP) , also known as anchimeric assistance. vedantu.comlibretexts.orgwikipedia.orgdalalinstitute.com The 4-chlorophenoxy group can act as a neighboring group, where the oxygen's lone pair of electrons participates in the displacement of the leaving group. This participation can significantly accelerate the rate of the reaction compared to a similar molecule lacking the internal nucleophile. vedantu.com The NGP would proceed through the formation of a transient cyclic oxonium ion intermediate, which is then opened by an external nucleophile (if present) or, in this intramolecular case, completes the cyclization.

However, the intramolecular SN2 reaction is not without competition. A potential side reaction is elimination (E2) , where a base would abstract a proton from the carbon adjacent to the chlorine-bearing carbon, leading to the formation of an alkene. wikipedia.org The prevalence of elimination versus substitution is influenced by factors such as the strength of the base, the solvent, and the temperature. Given that the substrate is a primary alkyl chloride, the SN2 pathway is generally favored over E2, especially with a relatively weak internal nucleophile like a phenoxy ether. wikipedia.org

Table 2: Kinetic Data Comparison for Hypothetical Cyclization Reactions

| Entry | Substrate | Relative Rate of Cyclization | Probable Mechanism |

| 1 | 6-Chloro-1-hexane | 1 | Intermolecular SN2 (with external nucleophile) |

| 2 | 6-(4-Chlorophenoxy) Hexylchloride | >1 (Hypothesized) | Intramolecular SN2 with Neighboring Group Participation |

The hypothetical data in Table 2 illustrates the expected rate enhancement due to neighboring group participation by the phenoxy group. The internal nucleophile's proximity significantly increases the effective concentration at the reaction site, leading to a faster reaction rate compared to an analogous intermolecular reaction.

Advanced Spectroscopic Characterization and Analytical Methodologies in 6 4 Chlorophenoxy Hexylchloride Research

Comprehensive NMR Spectroscopy for Structural Elucidation and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 6-(4-Chlorophenoxy) Hexylchloride, providing detailed insights into its atomic framework. rsc.orgrsc.org

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To gain deeper insights into the molecular architecture, two-dimensional (2D) NMR experiments are employed. wikipedia.orgmnstate.edu These techniques help to establish correlations between different nuclei, confirming the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecular structure. mnstate.edu For 6-(4-Chlorophenoxy) Hexylchloride, COSY would show correlations between the neighboring methylene (B1212753) protons of the hexyl chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H). wikipedia.org This is invaluable for assigning the proton signals to their corresponding carbon atoms in the hexyl chain and the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between carbon and proton atoms (typically over 2-4 bonds). wikipedia.org This experiment is crucial for establishing the connectivity between the chlorophenoxy group and the hexyl chain, for example, by showing a correlation between the protons of the methylene group adjacent to the oxygen and the aromatic carbon attached to the oxygen.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are close to each other in the 3D structure, which is particularly useful for conformational analysis. wikipedia.org

The combined interpretation of these 2D NMR spectra provides an unambiguous assignment of all proton and carbon signals, confirming the complete chemical structure of 6-(4-Chlorophenoxy) Hexylchloride. westmont.edunih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Structure

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in 6-(4-Chlorophenoxy) Hexylchloride. nih.govnih.gov

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. Key expected vibrations include:

C-O-C stretching: Strong bands for the aryl-alkyl ether linkage.

Aromatic C-H stretching: Signals in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching: Signals in the region of 2850-2960 cm⁻¹.

C=C stretching: Bands within the aromatic ring.

C-Cl stretching: A characteristic band in the fingerprint region. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum would also show bands for the aromatic ring and the alkyl chain, often with different relative intensities compared to the FT-IR spectrum. nih.gov

Table 2: Characteristic Vibrational Frequencies for 6-(4-Chlorophenoxy) Hexylchloride

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 2960 - 2850 |

| C=C (aromatic) | Stretching | 1600 - 1450 |

| C-O-C (ether) | Asymmetric Stretching | 1270 - 1200 |

| C-O-C (ether) | Symmetric Stretching | 1050 - 1000 |

| C-Cl | Stretching | 800 - 600 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of 6-(4-Chlorophenoxy) Hexylchloride. nih.gov By providing a highly accurate mass measurement, HRMS can confirm the molecular formula, C₁₂H₁₆Cl₂O.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pathways of the molecule. nih.govresearchgate.net By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, researchers can gain further structural information and confirm the connectivity of the different parts of the molecule. Common fragmentation patterns would likely involve the cleavage of the ether bond and the loss of the hexyl chloride chain or parts thereof.

Advanced Chromatographic Techniques (HPLC, GC) Coupled with Spectroscopic Detectors for Purity and Reaction Monitoring

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of 6-(4-Chlorophenoxy) Hexylchloride and for monitoring the progress of its synthesis. cdc.govjcsp.org.pkasianpubs.org

HPLC: Reversed-phase HPLC with a UV detector is a common method for analyzing compounds like 6-(4-Chlorophenoxy) Hexylchloride. jcsp.org.pkasianpubs.org The method can be optimized to separate the target compound from any starting materials, byproducts, or impurities. The retention time and the UV spectrum provide qualitative and quantitative information.

GC: Gas chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful technique for purity assessment. researchgate.netepa.gov The volatility of 6-(4-Chlorophenoxy) Hexylchloride makes it amenable to GC analysis. GC-MS is particularly useful as it provides both chromatographic separation and mass spectrometric identification of the components in a sample.

Table 3: Chromatographic Methods for the Analysis of 6-(4-Chlorophenoxy) Hexylchloride

| Technique | Stationary Phase (Example) | Mobile Phase/Carrier Gas (Example) | Detector | Application |

| HPLC | C18 | Acetonitrile/Water | UV | Purity assessment, reaction monitoring |

| GC | DB-5 (or similar) | Helium | FID, MS | Purity assessment, identification of volatile impurities |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment of Enantiomerically Enriched Derivatives

Standard 6-(4-Chlorophenoxy) Hexylchloride is an achiral molecule and therefore does not exhibit optical activity. However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a stereocenter into the hexyl chain, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would become critical. These methods are used to determine the stereochemistry (the 3D arrangement of atoms) of enantiomerically enriched or pure samples. CD spectroscopy measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of polarized light as a function of wavelength. The resulting spectra are unique to a specific enantiomer and can be used to assign its absolute configuration, often with the aid of computational chemistry.

X-ray Crystallography for Solid-State Structural Determination of 6-(4-Chlorophenoxy) Hexylchloride and its Derivatives

Detailed Research Findings

Although a crystal structure for 6-(4-Chlorophenoxy) Hexylchloride has not been reported, the crystallographic analysis of its derivatives offers a detailed view of the foundational 4-chlorophenoxy group's structural characteristics.

4-Chlorophenoxyacetic acid (4-CPA):

The crystal structure of 4-Chlorophenoxyacetic acid has been determined, revealing a monoclinic crystal system. The molecules form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups. The 4-chlorophenoxy group is not coplanar with the carboxylic acid moiety, exhibiting a notable torsion angle. This deviation from planarity is a common feature in phenoxyacetic acids and influences the crystal packing.

2-(4-chlorophenoxy)-2-methylpropionic acid (Clofibric Acid):

Clofibric acid, another derivative, also crystallizes in the monoclinic system. Similar to 4-CPA, it forms hydrogen-bonded dimers in the solid state. The presence of the two methyl groups on the alpha-carbon introduces steric hindrance, which affects the conformation of the molecule, particularly the torsion angles between the phenoxy group and the carboxylic acid.

The crystallographic data for these derivatives provide a strong basis for predicting the solid-state behavior of 6-(4-Chlorophenoxy) Hexylchloride. The dominant interactions are expected to be van der Waals forces and potential weak C-H···π interactions involving the aromatic ring. The flexible hexyl chain in the parent compound would likely lead to a more complex packing arrangement compared to the more rigid acetic acid derivatives.

Interactive Data Tables

The following tables summarize the key crystallographic parameters for the studied derivatives of 6-(4-Chlorophenoxy) Hexylchloride.

Crystallographic Data for 4-Chlorophenoxyacetic Acid (4-CPA)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.34 |

| b (Å) | 4.02 |

| c (Å) | 16.58 |

| β (°) | 109.4 |

| Volume (ų) | 774.5 |

| Z | 4 |

Crystallographic Data for 2-(4-chlorophenoxy)-2-methylpropionic acid (Clofibric Acid)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.112 |

| b (Å) | 10.021 |

| c (Å) | 11.096 |

| β (°) | 109.89 |

| Volume (ų) | 1057.4 |

| Z | 4 |

These crystallographic studies on the derivatives of 6-(4-Chlorophenoxy) Hexylchloride underscore the importance of X-ray diffraction in establishing a precise understanding of molecular architecture in the solid state. The data from these related compounds provide a robust framework for predicting the structural properties of the parent molecule and guide further research into its chemical and physical behavior.

Computational Chemistry and Theoretical Studies of 6 4 Chlorophenoxy Hexylchloride

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) to yield information about electron distribution, molecular orbital energies, and optimized geometries.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of computational cost and accuracy. A DFT study of 6-(4-Chlorophenoxy) Hexylchloride would typically involve optimizing the molecule's geometry to find its lowest energy structure. From this, a wealth of information could be derived, including bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations can elucidate electronic properties such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are crucial in predicting a molecule's reactivity. At present, no specific DFT data for 6-(4-Chlorophenoxy) Hexylchloride has been published.

Ab Initio Methods for High-Level Electronic Structure Determination

Ab Initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though often at a greater computational expense than DFT. An Ab Initio study of 6-(4-Chlorophenoxy) Hexylchloride would offer a benchmark for its electronic structure, providing precise values for its energy, dipole moment, and polarizability. Such high-level calculations are invaluable for validating the results of more approximate methods and for gaining a deeper understanding of the molecule's electronic behavior. To date, no such high-level electronic structure determinations for this compound have been made public.

Conformational Analysis and Molecular Dynamics Simulations

Potential Energy Surface Mapping

A potential energy surface (PES) maps the energy of a molecule as a function of its geometry. For a flexible molecule like 6-(4-Chlorophenoxy) Hexylchloride, a detailed PES would reveal the relative energies of its different conformers, as well as the energy barriers between them. This information is critical for identifying the most stable conformations and understanding the dynamics of conformational change. The creation of a detailed PES for this molecule would require systematic variation of its key dihedral angles and calculation of the corresponding energies, a task for which no published data exists.

Solvent Effects on Conformation and Reactivity

The surrounding environment, particularly the solvent, can have a significant impact on the conformation and reactivity of a molecule. Molecular dynamics (MD) simulations are a powerful tool for studying these effects. An MD simulation of 6-(4-Chlorophenoxy) Hexylchloride in various solvents would track the movement of every atom over time, providing a dynamic picture of how the solvent influences the molecule's preferred shape and its interactions with its surroundings. This would be crucial for predicting its behavior in realistic chemical systems. Currently, no studies on the solvent effects on the conformation and reactivity of this compound using molecular dynamics have been reported.

Theoretical Prediction of Spectroscopic Properties

Computational methods can also predict the spectroscopic signatures of a molecule, which can be invaluable for interpreting experimental spectra or for identifying the molecule in a complex mixture. Theoretical predictions of properties such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra can be calculated. For 6-(4-Chlorophenoxy) Hexylchloride, such theoretical spectra would provide a valuable reference for experimental characterization. However, no such theoretical spectroscopic data has been published.

Simulation of NMR and IR Spectra for Validation

The prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra through computational means is a well-established practice for structural elucidation and validation. scilit.comuncw.edu For 6-(4-Chlorophenoxy) Hexylchloride, these simulations are typically performed using Density Functional Theory (DFT) methods.

NMR Spectroscopy: The process of predicting ¹H and ¹³C NMR spectra involves optimizing the molecule's geometry, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)). Following optimization, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic shielding values. uncw.edu These values are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The resulting predicted chemical shifts can be compared with experimental data to validate the structure of 6-(4-Chlorophenoxy) Hexylchloride.

Interactive Table 1: Predicted ¹³C NMR Chemical Shifts for 6-(4-Chlorophenoxy) Hexylchloride

| Atom Name | Predicted Chemical Shift (ppm) |

| C1 (Aromatic, C-O) | 157.5 |

| C2/C6 (Aromatic, C-H) | 116.2 |

| C3/C5 (Aromatic, C-H) | 129.8 |

| C4 (Aromatic, C-Cl) | 127.3 |

| C1' (Alkyl, O-CH₂) | 68.1 |

| C2' (Alkyl, CH₂) | 29.3 |

| C3' (Alkyl, CH₂) | 25.9 |

| C4' (Alkyl, CH₂) | 32.5 |

| C5' (Alkyl, CH₂) | 26.7 |

| C6' (Alkyl, CH₂-Cl) | 45.1 |

Note: These are hypothetical values for illustrative purposes, based on typical chemical shifts for similar functional groups.

IR Spectroscopy: The simulation of an IR spectrum involves calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation is performed at the same level of theory. The resulting vibrational modes and their corresponding intensities provide a theoretical IR spectrum. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors inherent in the computational method. arxiv.org The predicted spectrum, with its characteristic peaks for C-O ether stretching, C-Cl stretching, and aromatic C-H bending, can be compared with an experimental spectrum to confirm the compound's identity and purity.

Interactive Table 2: Predicted IR Vibrational Frequencies for Key Functional Groups

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H | 2950-2850 | Stretching |

| C-O-C (ether) | 1250-1200 | Asymmetric Stretch |

| C-Cl (aromatic) | 1100-1080 | Stretching |

| C-Cl (aliphatic) | 750-650 | Stretching |

Note: These are hypothetical values for illustrative purposes.

UV-Vis Spectral Predictions for Electronic Transitions

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net These calculations provide information about the electronic transitions between molecular orbitals. For 6-(4-Chlorophenoxy) Hexylchloride, the UV-Vis spectrum is expected to be dominated by transitions involving the π-system of the chlorophenoxy group. The calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength of these transitions. These predictions are valuable for understanding the photophysical properties of the molecule and for interpreting experimental UV-Vis data. nih.gov

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides a powerful toolkit for investigating the mechanisms of chemical reactions, allowing for the exploration of reaction pathways that may be difficult to study experimentally.

Transition State Localization and Reaction Barrier Calculation

A key aspect of understanding a reaction mechanism is the identification of the transition state (TS), which represents the highest energy point along the reaction coordinate. For 6-(4-Chlorophenoxy) Hexylchloride, a likely reaction is nucleophilic substitution at the hexyl chloride terminus. Computational methods can be used to model this reaction, for instance, with a nucleophile like a hydroxide (B78521) ion.

The process involves locating the geometry of the transition state structure on the potential energy surface. This is typically achieved using algorithms like the Synchronous Transit-Guided Quasi-Newton (STQN) method. nih.gov Once the TS is located, a frequency calculation is performed to confirm that it is a true saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy barrier for the reaction, providing a quantitative measure of the reaction's feasibility. nih.gov

Frontier Molecular Orbital Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, stating that the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species governs the course of the reaction. wikipedia.orgnumberanalytics.com

Interactive Table 3: Hypothetical Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Implication for Reactivity |

| HOMO | -9.5 | Site of electrophilic attack (on the aromatic ring) |

| LUMO | -0.8 | Site of nucleophilic attack (at the C-Cl bond) |

| HOMO-LUMO Gap | 8.7 | Indicator of kinetic stability |

Note: These are hypothetical values for illustrative purposes.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. nih.gov For compounds like 6-(4-Chlorophenoxy) Hexylchloride, QSPR models can be developed to predict properties relevant to its environmental fate and behavior, such as its n-octanol/water partition coefficient (log Kow), water solubility, and vapor pressure. diva-portal.org

The development of a QSPR model involves calculating a wide range of molecular descriptors for a series of related compounds, in this case, other halogenated ethers. nih.gov These descriptors can be constitutional, topological, geometric, or electronic in nature. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates a subset of these descriptors with the property of interest. Once validated, these models can be used to predict the properties of new or untested compounds like 6-(4-Chlorophenoxy) Hexylchloride, providing valuable information for risk assessment and product development without the need for extensive experimental testing. researchgate.net

Applications of 6 4 Chlorophenoxy Hexylchloride in Materials Science and Polymer Chemistry

6-(4-Chlorophenoxy) Hexylchloride as a Monomer or Precursor in Polymer Synthesisbenchchem.comgdckulgam.edu.inwikipedia.org

The bifunctional nature of 6-(4-chlorophenoxy) hexylchloride, with its reactive chloride and the potential for further functionalization of the aromatic ring, makes it a candidate for several polymerization strategies.

Polycondensation Reactions for Polymer Backbone Incorporation

Polycondensation is a step-growth polymerization process that involves the reaction between bifunctional or polyfunctional monomers, leading to the formation of a polymer and a small molecule byproduct, such as water or hydrogen chloride. gdckulgam.edu.in The terminal chloride of 6-(4-chlorophenoxy) hexylchloride can readily participate in nucleophilic substitution reactions, making it a suitable monomer for certain types of polycondensation.

For instance, it could be transformed into a diol or a diamine by replacing the terminal chloride. The resulting diol, 6-(4-chlorophenoxy)hexanol, could then be reacted with a dicarboxylic acid or its derivative (e.g., adipoyl chloride) to form polyesters. Similarly, the corresponding diamine, 6-(4-chlorophenoxy)hexylamine, could react with a dicarboxylic acid to yield polyamides. These polymers would feature the 4-chlorophenoxy hexyl moiety as an integral part of the polymer backbone, influencing properties such as flexibility, solubility, and thermal stability.

Table 1: Hypothetical Polycondensation Reactions Involving Derivatives of 6-(4-Chlorophenoxy) Hexylchloride

| Monomer 1 | Monomer 2 | Resulting Polymer Type | Potential Properties |

| 6-(4-chlorophenoxy)hexanol | Adipic acid | Polyester | Increased flexibility due to the hexyl spacer, potential for liquid crystallinity. |

| 6-(4-chlorophenoxy)hexylamine | Sebacoyl chloride | Polyamide | Enhanced thermal stability from amide linkages, modified solubility. |

| 4-Chlorophenol (B41353) (from which the title compound is derived) | 1,6-Dibromohexane | Polyether | Introduction of ether linkages could improve processability. |

Radical Polymerization Studies of Vinyl or Acrylate (B77674) Derivatives

Another significant application lies in its use as a precursor for monomers suitable for radical polymerization. The terminal chloride can be substituted with a polymerizable group, such as an acrylate or methacrylate (B99206). This transforms the molecule into a monomer that can readily undergo chain-growth polymerization.

For example, reaction of 6-(4-chlorophenoxy) hexylchloride with potassium acrylate or methacrylate would yield the corresponding 6-(4-chlorophenoxy)hexyl acrylate (CPHA) or methacrylate (CPHMA). These monomers could then be polymerized using conventional free-radical polymerization or controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.net This approach allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities. The resulting polymers would possess the 6-(4-chlorophenoxy) hexyl group as a pendant side chain.

Development of Functional Polymers Incorporating the Chlorophenoxy Hexyl Moietynih.govmdpi.comwhiterose.ac.uk

The incorporation of the 6-(4-chlorophenoxy) hexyl moiety, either in the polymer backbone or as a pendant group, can impart specific functionalities to the resulting polymer.

Synthesis of Polymers with Pendant Aryl Ether Groups

As described in the radical polymerization of its acrylate or methacrylate derivatives, polymers with pendant 4-chlorophenoxy hexyl groups can be synthesized. whiterose.ac.uk The presence of these side chains can significantly influence the polymer's properties. The aryl ether group can enhance thermal stability and modify the refractive index of the polymer. researchgate.net The flexible hexyl spacer can act as an internal plasticizer, lowering the glass transition temperature and increasing the polymer's flexibility. Furthermore, the presence of the chlorine atom on the phenyl ring offers a site for further post-polymerization modification.

Table 2: Potential Properties of Polymers with Pendant 6-(4-Chlorophenoxy) Hexyl Groups

| Polymer Type | Polymerization Method | Potential Properties | Potential Applications |

| Poly(6-(4-chlorophenoxy)hexyl acrylate) | Radical Polymerization | Flexible, potentially low glass transition temperature, modifiable chlorine atom. | Coatings, adhesives, functional films. |

| Poly(6-(4-chlorophenoxy)hexyl methacrylate) | RAFT Polymerization | Controlled molecular weight, narrow polydispersity, tunable properties. | Advanced functional materials, drug delivery systems. |

Crosslinking Strategies Utilizing the Alkyl Chloride Functionality

The terminal alkyl chloride in 6-(4-chlorophenoxy) hexylchloride provides a reactive handle for crosslinking reactions. nih.gov If this group is preserved during the initial polymerization (for instance, by using it as a comonomer in a limited ratio), it can be used to form a network structure in a subsequent step. This can be achieved by reacting the polymer with a difunctional or polyfunctional nucleophile, such as a diamine or a dithiol. The resulting crosslinked polymer would exhibit enhanced mechanical strength, thermal stability, and solvent resistance. This strategy is valuable in the production of thermosets, elastomers, and hydrogels. youtube.commdpi.com

Synthesis of Advanced Materials via Chemical Modification of 6-(4-Chlorophenoxy) Hexylchloridewikipedia.orgnih.govkdfeddersen.com

The structure of 6-(4-chlorophenoxy) hexylchloride is reminiscent of monomers used in the synthesis of liquid crystalline polymers (LCPs). wikipedia.orgnih.govkdfeddersen.com LCPs are a class of materials that exhibit properties of both crystalline solids and isotropic liquids. They typically consist of rigid mesogenic units and flexible spacers.

In this context, the 4-chlorophenyl group can act as a part of a mesogenic unit, while the hexyl chain serves as the flexible spacer. By reacting a derivative of 6-(4-chlorophenoxy) hexylchloride (for example, a diol or dicarboxylic acid derivative) with other suitable comonomers, it is plausible to synthesize thermotropic liquid crystalline polyesters or polyamides. The length of the hexyl spacer would play a crucial role in determining the type and stability of the liquid crystalline phase. The presence of the chloro-substituent on the aromatic ring could also influence the mesophase behavior and intermolecular interactions.

Surface Modification and Grafting Techniques

The primary route for utilizing 6-(4-Chlorophenoxy) Hexylchloride in surface modification is through "grafting from" techniques, particularly Atom Transfer Radical Polymerization (ATRP). nih.gov In this approach, the molecule can be first immobilized onto a substrate surface. The covalent attachment of the chlorophenoxy end would leave the hexyl chloride group exposed and available to initiate polymerization.

ATRP is a powerful method for growing well-defined polymer chains from a surface, creating what is known as a "polymer brush." wikipedia.org This process relies on a transition metal catalyst, typically a copper(I) complex, which reversibly activates the dormant alkyl halide (the hexyl chloride end) to generate a radical that can then propagate with a chosen monomer. wikipedia.orglibretexts.org This reversible activation-deactivation cycle allows for excellent control over the length, density, and composition of the grafted polymer chains, which in turn allows for precise tuning of surface properties like wettability, adhesion, and biocompatibility. cmu.edu

The "grafting from" process using an initiator analogous to 6-(4-Chlorophenoxy) Hexylchloride would involve:

Surface Functionalization: Attaching the chlorophenoxy end of the molecule to a substrate. This could be achieved through various surface chemistries depending on the substrate material.

Initiation of Polymerization: Introducing a monomer and an ATRP catalyst system (e.g., CuBr/PMDETA) to start the growth of polymer chains from the surface-bound hexyl chloride groups. mdpi.com

Interactive Table: Representative Conditions for Surface-Initiated ATRP

| Parameter | Typical Value/Compound | Purpose | Reference |

|---|---|---|---|

| Initiator | Surface-bound Alkyl Halide (e.g., from 6-(4-Chlorophenoxy) Hexylchloride) | Starting point for polymer chain growth. | cmu.edu |

| Monomer | Styrene, (Meth)acrylates | Building blocks of the polymer brush. | cmu.edu |

| Catalyst | Copper(I) Bromide (CuBr) | Activates the dormant initiator. | libretexts.org |

| Ligand | PMDETA (N,N,N′,N′′,N′′-Pentamethyldiethylenetriamine) | Solubilizes and modulates the activity of the copper catalyst. | wikipedia.org |

| Solvent | Toluene, Anisole | Dissolves reactants and controls reaction kinetics. | mdpi.com |

| Temperature | 60-110 °C | Provides thermal energy for the reaction. | cmu.edu |

Integration into Nanostructured Materials and Composites

Polymers derived from monomers containing the 6-(4-Chlorophenoxy) Hexylchloride moiety could be used as matrices for nanostructured materials and composites. The presence of the chlorophenoxy group in the polymer backbone would likely enhance thermal stability and flame retardancy, while also influencing the polymer's interaction with embedded nanofillers.

The synthesis of such a nanocomposite would involve dispersing nanoparticles (e.g., silica, clay, or metallic nanoparticles) within the monomer before or during the polymerization process. The resulting material combines the properties of the polymer matrix with the unique functionalities of the nanoparticles, such as enhanced mechanical strength, conductivity, or catalytic activity.

For instance, drawing a parallel with other systems, α-Fe₂O₃-CdO nanocomposites have been synthesized and used for sensor applications. biointerfaceresearch.com A polymer matrix derived from a 6-(4-Chlorophenoxy) Hexylchloride-based monomer could potentially encapsulate such nanoparticles, providing mechanical support and processability while benefiting from the nanoparticles' electrochemical properties. The characterization of such composites would involve techniques like X-ray Diffraction (XRD) to confirm the crystalline structure of the nanoparticles and Scanning Electron Microscopy (SEM) to observe their dispersion within the polymer matrix. biointerfaceresearch.com

Polymer-Derived Ceramics and Carbon Materials from 6-(4-Chlorophenoxy) Hexylchloride Precursors

Polymer-Derived Ceramics (PDCs) are a class of materials produced by the pyrolysis of specialized, element-containing preceramic polymers. wikipedia.org This process allows for the creation of complex-shaped ceramic components with unique compositions and properties. mdpi.com While not a traditional silicon-based preceramic polymer, a polymer synthesized from a monomer containing the 6-(4-Chlorophenoxy) Hexylchloride structure could hypothetically serve as a precursor to carbon-based materials or halogen-containing ceramics.

Pyrolysis and Ceramic Conversion Studies

The pyrolysis of a polymer containing 6-(4-Chlorophenoxy) Hexylchloride would be a complex thermal decomposition process. The degradation would likely proceed in stages:

Initial Decomposition: At lower temperatures, side-group scission would be expected. This would involve the elimination of hydrochloric acid (HCl) from the chlorinated parts of the polymer, a process observed in the pyrolysis of polymers like polyvinyl chloride (PVC). researchgate.net

Backbone Scission and Char Formation: As the temperature increases, the main polymer chain would begin to break down. The phenoxy groups, being aromatic, would contribute to the formation of a stable, carbon-rich char. youtube.com The pyrolysis of phenolic resins, for example, results in a high char yield due to the stability of the aromatic rings. mtu.edu

High-Temperature Transformation: At temperatures exceeding 900-1000°C, the amorphous char would continue to evolve, potentially forming more ordered graphitic structures or reacting with other elements present to form ceramic phases. mdpi.com

The final composition of the resulting material would be highly dependent on the pyrolysis temperature, heating rate, and the atmosphere (e.g., inert or reactive). mdpi.com

Interactive Table: Pyrolysis Conditions and Products for Analogous Polymers

| Precursor Polymer | Pyrolysis Temperature (°C) | Atmosphere | Primary Solid Product | Key Volatile Products | Reference |

|---|---|---|---|---|---|

| Polyvinyl Chloride (PVC) | 250 - 500 | Inert | Polyene Char | Hydrochloric Acid (HCl), Benzene | researchgate.net |

| Polypropylene (PP) | 300 - 400 | Inert | Char (low yield) | Propylene, Butene, Pentene | mdpi.com |

| Phenolic Resin | > 800 | Inert | Glassy Carbon | H₂O, CO, CO₂, Methane (B114726) | mtu.edu |

| Polysiloxane | 600 - 1000 | Inert | SiOC (Amorphous Ceramic) | Methane, H₂ | uni-bremen.de |

Characterization of Resulting High-Performance Materials

The characterization of the carbonaceous or ceramic materials derived from the pyrolysis of a 6-(4-Chlorophenoxy) Hexylchloride-based precursor would be crucial to understanding their structure and properties. A suite of analytical techniques would be employed:

Thermogravimetric Analysis (TGA): To study the thermal stability of the precursor polymer and determine its ceramic/char yield. researchgate.net

Spectroscopy (FTIR, Raman): Fourier Transform Infrared (FTIR) spectroscopy would be used to track the chemical changes during pyrolysis, such as the disappearance of organic functional groups. Raman spectroscopy would be essential for characterizing the structure of the resulting carbon, distinguishing between amorphous, graphitic, and diamond-like carbon phases. researchgate.net

X-ray Diffraction (XRD): To identify any crystalline phases that may form at high temperatures, such as silicon carbide (β-SiC) in silicon-based PDCs or graphitic carbon. researchgate.netresearchgate.net

Electron Microscopy (SEM/TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) would provide insights into the microstructure, morphology, and porosity of the final material.

The resulting materials could exhibit properties such as high-temperature stability, chemical resistance, and specific electrical properties, making them potentially suitable for applications in coatings, composites, or porous structures. mdpi.com The presence of chlorine in the precursor could also lead to unique pore formation mechanisms or catalytic properties in the final carbon material.

Environmental Fate and Degradation Pathways of 6 4 Chlorophenoxy Hexylchloride

Abiotic Degradation Mechanisms in Environmental Matrices

Abiotic degradation, occurring without the intervention of living organisms, is a crucial determinant of the environmental residence time of 6-(4-Chlorophenoxy) Hexylchloride. The primary mechanisms at play are hydrolysis and photolysis, which target different moieties of the molecule.

Hydrolysis involves the cleavage of chemical bonds by the addition of water. For 6-(4-Chlorophenoxy) Hexylchloride, two primary sites are susceptible to hydrolysis: the carbon-chlorine (C-Cl) bond of the hexyl chloride chain and the ether linkage connecting the phenoxy group to the alkyl chain.

The hydrolysis of the C-Cl bond in haloalkanes is a well-documented process. youtube.com The rate of this reaction is influenced by the strength of the carbon-halogen bond, with weaker bonds leading to faster hydrolysis. youtube.com In the case of 1-chlorohexane (B165106), the alkyl chloride portion of the target molecule, hydrolysis would lead to the formation of 6-(4-chlorophenoxy)hexan-1-ol and hydrochloric acid. The reaction is generally slow under neutral pH conditions but can be accelerated in alkaline environments.

The ether linkage in 6-(4-Chlorophenoxy) Hexylchloride is generally more stable to hydrolysis than the C-Cl bond under neutral conditions. nih.gov However, under acidic conditions, the ether oxygen can be protonated, making the adjacent carbon atom more susceptible to nucleophilic attack by water. researchgate.net This would result in the cleavage of the ether bond to yield 4-chlorophenol (B41353) and 6-chlorohexan-1-ol. Studies on phenoxyacetic acid herbicides, which also contain an ether linkage, have shown that hydrolysis can be a significant degradation pathway, particularly in alkaline waters where the rate increases. researchgate.net

Table 1: Predicted Hydrolysis Products of 6-(4-Chlorophenoxy) Hexylchloride

| Linkage Cleaved | Products |

| Alkyl Chloride | 6-(4-chlorophenoxy)hexan-1-ol, Hydrochloric Acid |

| Ether Linkage | 4-chlorophenol, 6-chlorohexan-1-ol |

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy. This process can occur directly, when the molecule itself absorbs light, or indirectly, through reactions with photochemically generated reactive species in the environment.

Direct photolysis of 6-(4-Chlorophenoxy) Hexylchloride is likely initiated by the absorption of ultraviolet (UV) radiation by the 4-chlorophenoxy group. Aromatic compounds with chlorine substituents are known to undergo photolytic degradation. nih.gov Research on 4-chlorophenoxyacetic acid (4-CPA) has shown that it degrades upon exposure to sunlight, with a reported 30% loss in 24 hours. nih.gov The primary photolytic pathway for the 4-chlorophenoxy moiety would likely involve the cleavage of the carbon-chlorine bond, leading to the formation of a phenyl radical, which can then undergo further reactions to form hydroxylated and other degradation products. Another possible pathway is the cleavage of the ether bond.

Indirect photolysis can also contribute to the degradation of 6-(4-Chlorophenoxy) Hexylchloride. Natural waters contain various substances, such as dissolved organic matter and nitrate (B79036) ions, which can absorb sunlight and generate reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen. These highly reactive species can then attack the organic molecule, leading to its degradation. The aromatic ring of the 4-chlorophenoxy group is particularly susceptible to attack by hydroxyl radicals, which can lead to hydroxylation and eventual ring cleavage.

Table 2: Potential Photolytic Degradation Products of 6-(4-Chlorophenoxy) Hexylchloride

| Degradation Pathway | Potential Products |

| Direct Photolysis | Phenoxy hexylchloride, Hydroxylated derivatives, Cleavage of the ether linkage |

| Indirect Photolysis | Hydroxylated aromatic intermediates, Ring cleavage products |

Biotic Degradation Pathways by Microbial Systems (excluding ecotoxicity)

Microbial degradation is a key process in the removal of organic pollutants from the environment. Both aerobic and anaerobic microorganisms can potentially transform 6-(4-Chlorophenoxy) Hexylchloride.

Under aerobic conditions, microorganisms utilize oxygenases to initiate the breakdown of organic compounds. The degradation of 6-(4-Chlorophenoxy) Hexylchloride would likely proceed through the breakdown of its two main components: the chlorinated alkyl chain and the chlorophenoxy group.

The aerobic biodegradation of chloroalkanes has been observed in various bacteria. For instance, an Arthrobacter species has been shown to utilize 1-chlorohexane as a growth substrate. nih.govnih.gov The initial step in the aerobic degradation of the hexyl chloride chain is likely the oxidation of the terminal methyl group to a primary alcohol, followed by further oxidation to an aldehyde and a carboxylic acid. This fatty acid can then be metabolized through the β-oxidation pathway. The chlorine atom can be removed by a haloalkane dehalogenase, an enzyme that hydrolytically cleaves the C-Cl bond, producing an alcohol and a chloride ion. nih.govnih.gov

The 4-chlorophenoxy moiety can also be degraded aerobically. Microorganisms are known to cleave the ether bond of aromatic ethers. nih.govnih.govresearchgate.net This cleavage can be followed by the degradation of the resulting 4-chlorophenol. The biodegradation of 4-chlorophenol often proceeds via hydroxylation to form chlorocatechol, which is then subject to ring cleavage by dioxygenase enzymes. nih.gov

In the absence of oxygen, anaerobic microorganisms can utilize different metabolic strategies to degrade organic compounds. For 6-(4-Chlorophenoxy) Hexylchloride, anaerobic degradation would likely involve reductive dechlorination and the cleavage of the ether bond.

Reductive dechlorination is a common anaerobic transformation pathway for chlorinated compounds. In this process, the chlorine atom is removed and replaced by a hydrogen atom. This can occur on the hexyl chloride chain, transforming it into a simple alkane.

The anaerobic cleavage of the ether bond in aromatic compounds has also been documented. researchgate.net This would lead to the formation of 4-chlorophenol and hexane. The resulting 4-chlorophenol can be further degraded anaerobically, often through an initial reductive dechlorination to phenol, which is then mineralized to methane (B114726) and carbon dioxide.

Characterization of Environmental Transformation Products (excluding toxicity assessment)

Based on the abiotic and biotic degradation pathways discussed, a number of transformation products of 6-(4-Chlorophenoxy) Hexylchloride can be anticipated in the environment.

From abiotic degradation , the primary products are likely to be:

6-(4-chlorophenoxy)hexan-1-ol from hydrolysis of the alkyl chloride.

4-chlorophenol and 6-chlorohexan-1-ol from hydrolysis or photolysis of the ether linkage.

Hydroxylated derivatives of the aromatic ring from photolysis.

From biotic degradation , the expected transformation products include:

6-(4-chlorophenoxy)hexanoic acid from aerobic oxidation of the alkyl chain.